molecular formula C19H23N3O3 B11554227 4-[(4-methoxyphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide

4-[(4-methoxyphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide

Cat. No.: B11554227
M. Wt: 341.4 g/mol
InChI Key: SFSIKTIMOQEONY-KGENOOAVSA-N
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Description

4-[(4-Methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide is an organic compound with the molecular formula C19H23N3O3 This compound is characterized by the presence of methoxyphenyl groups and a butanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then reacted with butanehydrazide under specific conditions to yield the final product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(4-Methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-

Uniqueness

4-[(4-Methoxyphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide is unique due to its specific structural features, such as the presence of both methoxyphenyl and butanehydrazide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

4-(4-methoxyanilino)-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide

InChI

InChI=1S/C19H23N3O3/c1-24-17-9-5-15(6-10-17)14-21-22-19(23)4-3-13-20-16-7-11-18(25-2)12-8-16/h5-12,14,20H,3-4,13H2,1-2H3,(H,22,23)/b21-14+

InChI Key

SFSIKTIMOQEONY-KGENOOAVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCCNC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCCNC2=CC=C(C=C2)OC

Origin of Product

United States

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